Regioisomeric Substitution Pattern: Unique 1,3,5-Arrangement Among Trichloroisoquinolines
Among commercially catalogued trichloroisoquinoline isomers, only 1,3,5-trichloroisoquinoline places chlorine atoms at the 1- and 3-positions of the pyridine ring and simultaneously at the 5-position of the benzo ring. The five closest regioisomers—1,3,6- (CAS 1053658-49-3), 1,3,7- (CAS 21902-41-0), 1,4,7- (CAS 285570-21-0), 1,5,7- (CAS 1420794-66-6), and 1,6,7-trichloroisoquinoline—each distribute chlorine atoms differently across the scaffold . This 1,3,5-arrangement is structurally unique because it provides two chlorine handles on the electron-deficient pyridine ring (C1 and C3) and one on the more electron-rich benzo ring (C5), enabling sequential, orthogonal functionalization strategies that no other trichloroisoquinoline isomer can replicate [1].
| Evidence Dimension | Chlorine substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 1,3,5-trichloroisoquinoline (Cl at positions 1, 3, and 5) |
| Comparator Or Baseline | 1,3,6-trichloroisoquinoline (Cl at 1,3,6); 1,3,7-trichloroisoquinoline (Cl at 1,3,7); 1,4,7-trichloroisoquinoline (Cl at 1,4,7); 1,5,7-trichloroisoquinoline (Cl at 1,5,7); 1,6,7-trichloroisoquinoline (Cl at 1,6,7) |
| Quantified Difference | Qualitative: only isomer with simultaneous Cl at C1, C3, and C5; 1,3,7- and 1,4,7-isomers lack C5-Cl; 1,5,7- and 1,6,7-isomers lack C3-Cl |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments; validated via SMILES strings and InChI keys across vendor databases |
Why This Matters
For synthetic programs requiring sequential or chemoselective functionalization at three electronically distinct positions on the isoquinoline core, only the 1,3,5-isomer provides the requisite substitution topology, making it a non-substitutable starting material.
- [1] Ford, A.; Sinn, E.; Woodward, S. Exploitation of Differential Reactivity of the Carbon–Chlorine Bonds in 1,3-Dichloroisoquinoline. J. Chem. Soc., Perkin Trans. 1 1997, 927–934. (Establishes the principle that C1 and C3 chlorine atoms in isoquinolines exhibit differential reactivity; extrapolated to tri-chlorinated systems.) View Source
